1-(2,3-Dimethoxyphenyl)-3-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)urea
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Overview
Description
1-(2,3-Dimethoxyphenyl)-3-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a dimethoxyphenyl group, a dimethylamino group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dimethoxyphenyl)-3-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)urea typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2,3-dimethoxyaniline with an appropriate isocyanate to form the corresponding urea intermediate.
Introduction of the Thiophene Ring: The intermediate is then reacted with a thiophene derivative under specific conditions to introduce the thiophene ring into the molecule.
Dimethylamino Group Addition: Finally, the dimethylamino group is introduced through a nucleophilic substitution reaction, resulting in the formation of the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-Dimethoxyphenyl)-3-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed:
Oxidation Products: Oxidized derivatives with altered functional groups.
Reduction Products: Reduced forms with hydrogenated functional groups.
Substitution Products: Compounds with new substituents replacing original groups.
Scientific Research Applications
1-(2,3-Dimethoxyphenyl)-3-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,3-Dimethoxyphenyl)-3-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)urea involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 1-(2,3-Dimethoxyphenyl)-3-(2-(methylamino)-2-(thiophen-3-yl)ethyl)urea
- 1-(2,3-Dimethoxyphenyl)-3-(2-(ethylamino)-2-(thiophen-3-yl)ethyl)urea
- 1-(2,3-Dimethoxyphenyl)-3-(2-(dimethylamino)-2-(furan-3-yl)ethyl)urea
Comparison: Compared to similar compounds, 1-(2,3-Dimethoxyphenyl)-3-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)urea stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties. The presence of the dimethoxyphenyl group, dimethylamino group, and thiophene ring can influence its reactivity, stability, and interactions with biological targets, making it a compound of interest for various research applications.
Properties
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-[2-(dimethylamino)-2-thiophen-3-ylethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c1-20(2)14(12-8-9-24-11-12)10-18-17(21)19-13-6-5-7-15(22-3)16(13)23-4/h5-9,11,14H,10H2,1-4H3,(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEDDUOFEJVBADG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)NC1=C(C(=CC=C1)OC)OC)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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